![molecular formula C45H78NO7P B6595255 [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate CAS No. 206059-98-5](/img/structure/B6595255.png)

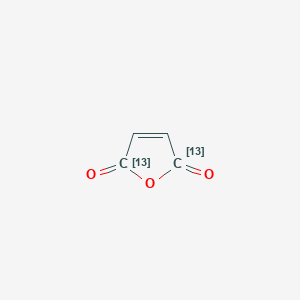

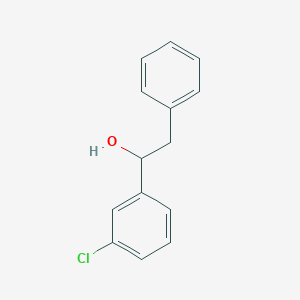

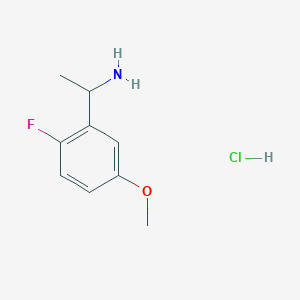

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

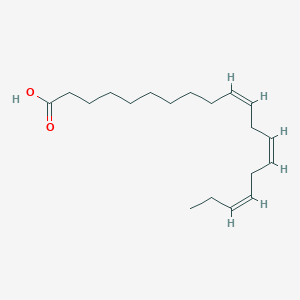

1-(1Z-octadecenyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine zwitterion is a 1-(Z)-alk-1-enyl-2-acyl-sn-glycero-3-phosphoethanolamine zwitterion in which the alk-1-enyl and acyl groups are specified as (1Z)-octadecenyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It is a 1-(Z)-alk-1-enyl-2-acyl-sn-glycero-3-phosphoethanolamine zwitterion and a 1-O-(1Z-octadecenyl)-2-acyl-sn-glycero-3-phosphoethanolamine zwitterion. It is a tautomer of a 1-(1Z-octadecenyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine.

Aplicaciones Científicas De Investigación

Metabolomics in Cancer Research

A study utilizing ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) identified significant metabolic alterations in the plasma of mice with lung carcinoma, including the dysregulation of PE(P-18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)). This suggests its potential role as a diagnostic indicator in lung carcinoma development (Wu, Chen, Li, & Liu, 2018).

Glycerophospholipid Molecular Species in Brain Tissues

Research comparing molecular species of glycerophospholipids in brain tissues and platelets in rats found a predominance of the 18:0/22:6 species in brain areas, highlighting its relevance in neural biochemistry (Bakken, Staeffler, Jørgensen, & Holmsen, 2006).

Role in Neural and Retinal Membranes

A study analyzing the fatty acid and molecular species compositions of phospholipids in rat retinal membranes indicated the enrichment of PE(P-18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) in these tissues, underscoring its importance in the structure and function of neural and retinal membranes (Stinson, Wiegand, & Anderson, 1991).

Influence on Protein Kinase C Activity

Research on the phospholipids of brain cells in fish during cold adaptation revealed that PE(P-18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) significantly influences the activity of protein kinase C (PKC), a key enzyme in signal transduction pathways. This finding indicates its potential role in cellular signaling mechanisms in response to environmental changes (Giorgione, Epand, Buda, & Farkas, 1995).

Biomarkers in Prostate Cancer

A study using shotgun lipidomics identified molecular species of urinary phospholipids, including PE(P-18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), as potential biomarkers in prostate cancer, highlighting its diagnostic relevance in urological malignancies (Min, Lim, Chung, & Moon, 2011).

Lipid Organization in Membranes

Research on lipid organization in membranes showed that cholesterol influences the order of PE(P-18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), suggesting its role in membrane dynamics and interactions with cholesterol, which is crucial for maintaining cellular integrity (Huster, Arnold, & Gawrisch, 1998).

Propiedades

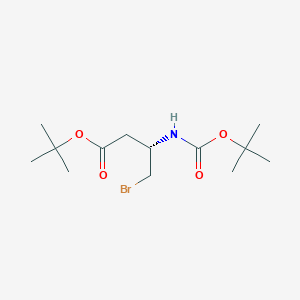

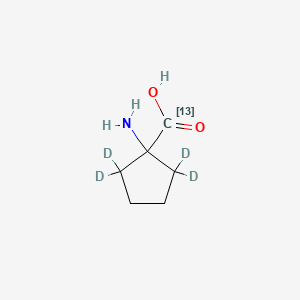

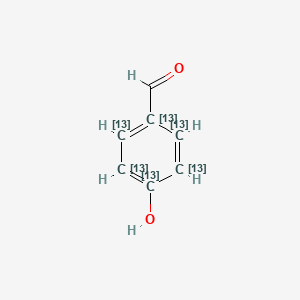

| { "Design of the Synthesis Pathway": "The synthesis of PE(P-18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)", "1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)", "1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)", "1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)", "18:0 fatty acid", "22:6(4Z,7Z,10Z,13Z,16Z,19Z) fatty acid", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "chloroform", "methanol", "water" ], "Reaction": [ "1. Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) from 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 18:0 fatty acid using EDC/NHS coupling reaction in DMF with TEA as a catalyst.", "2. Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) from 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 18:0 fatty acid using EDC/NHS coupling reaction in DMF with TEA as a catalyst.", "3. Synthesis of PE(P-18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) by mixing DPPE and DPPC in chloroform/methanol (2:1) solvent system and adding 22:6(4Z,7Z,10Z,13Z,16Z,19Z) fatty acid in chloroform. The mixture is stirred at room temperature for 24 hours.", "4. The solvent is evaporated under reduced pressure and the residue is dissolved in chloroform/methanol (2:1) solvent system.", "5. The solution is washed with water and the organic layer is collected.", "6. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.", "7. The residue is dissolved in chloroform/methanol (2:1) solvent system and purified by silica gel column chromatography using chloroform/methanol (9:1) as an eluent.", "8. The purified product is characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

Número CAS |

206059-98-5 |

Fórmula molecular |

C45H78NO7P |

Peso molecular |

776.1 g/mol |

Nombre IUPAC |

2-azaniumylethyl [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] phosphate |

InChI |

InChI=1S/C45H78NO7P/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-45(47)53-44(43-52-54(48,49)51-41-39-46)42-50-40-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,22-23,26,28,32,34,37,40,44H,3-4,6,8-10,12,14-16,18,20-21,24-25,27,29-31,33,35-36,38-39,41-43,46H2,1-2H3,(H,48,49)/b7-5-,13-11-,19-17-,23-22-,28-26-,34-32-,40-37-/t44-/m1/s1 |

Clave InChI |

FIJFPUAJUDAZEY-MNDXXDKYSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |

SMILES |

CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |

SMILES canónico |

CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.